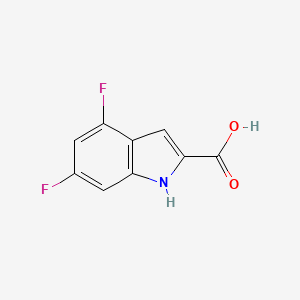

4,6-Difluoroindole-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated carboxylic acids and their derivatives is a topic of interest due to their potential applications in drug discovery and material science. For instance, the synthesis of 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol from 2,6-difluorophenol demonstrates the feasibility of creating bioisosteric analogues of biologically active compounds . Similarly, the design and synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid from commercially available materials show the practicality of introducing fluorine atoms into complex molecules . These examples suggest that the synthesis of 4,6-difluoroindole-2-carboxylic acid would likely involve strategic introduction of fluorine atoms into the indole scaffold, followed by carboxylation at the appropriate position.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms, which can affect conformation, lipophilicity, acidity, and fluorescent properties . For example, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show how hydrogen bonding potential and fluorine substitution can influence crystal packing . This suggests that the molecular structure of 4,6-difluoroindole-2-carboxylic acid would also be affected by the presence of fluorine, potentially leading to unique conformational and packing properties.

Chemical Reactions Analysis

Fluorinated carboxylic acids can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. For instance, the catalytic dehydrative condensation between carboxylic acids and amines using 2,4-bis(trifluoromethyl)phenylboronic acid demonstrates the potential for creating amide bonds in the presence of fluorinated groups . This indicates that 4,6-difluoroindole-2-carboxylic acid could potentially undergo similar amidation reactions, which could be useful in peptide synthesis or drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carboxylic acids are often characterized by their increased lipophilicity and altered acidity compared to their non-fluorinated counterparts. The study of mesomorphic properties of 4'-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-4-carboxylic acids, which exhibit liquid crystalline behavior, highlights the impact of fluorination on the physical properties of these compounds . Additionally, the synthesis and characterization of organotin(IV) complexes with 2',4'-difluoro-4-hydroxy-[1,1']-biphenyl-3-carboxylic acid provide insights into the coordination chemistry and potential biological activity of fluorinated carboxylic acids . These findings suggest that 4,6-difluoroindole-2-carboxylic acid would also display unique physical and chemical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

1. Rhodium-Catalysed Additive-Free Alkoxycarbonylation of Indoles

- Application Summary: This research presents a CO-free approach to indole-2-carboxylic esters using rhodium-catalysed C (2)-alkoxycarbonylation of indoles with 2,4,6-trimethylbenzoic acid-based carbonate anhydrides . Indole-2-carboxylic acid esters and their derivatives are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals and serve as versatile intermediates in organic synthesis .

- Methods of Application: The method involves selective C–O bond cleavage of the anhydrides, which facilitates the introduction of various alkoxycarbonyl groups . Control experiments suggest that merging a rhodium catalyst and KI promotes the in situ formation of the RhI species .

- Results: This method provides an alternative, transition-metal-catalysed C (2)–H carbonylation of indoles, which is an atom- and step-economical approach for synthesising these molecules .

2. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives, including indole-2-carboxylic acid derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. HIV-1 Integrase Strand Transfer Inhibitors

- Application Summary: Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors .

4. Growth Inhibition of Mycobacterium Tuberculosis and Paediatric Brain Tumour Cells

- Application Summary: Indole-2-carboxamides, including 4,6-Difluoroindole-2-carboxylic acid, have been used in the design, synthesis, and evaluation of novel compounds for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells .

- Methods of Application: Several indoleamide analogues were rationally designed, synthesised, and evaluated for their antitubercular and antitumour activities .

- Results: Compound 8g displayed the highest activity (MIC = 0.32 μM) against the drug-sensitive (DS) Mycobacterium tuberculosis (M. tb) H37Rv strain . This compound also exhibited high selective activity towards M. tb over mammalian cells [IC 50 (Vero cells) = 40.9 μM, SI = 128], suggesting its minimal cytotoxicity . A related compound 8f showed dual antitubercular (MIC = 0.62 μM) and cytotoxic activities against paediatric glioblastoma multiforme (GBM) cell line KNS42 [IC 50 (viability) = 0.84 μM] .

6. Synthesizing Nitrogen-containing Heterocycles

- Application Summary: The Innovative Synthetic Methods section showcases pioneering strategies for constructing nitrogen-containing heterocycles . This includes the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis method to convert cis-3,4-epoxy amines into highly strained 4-membered ring azetidines over 5-membered ring pyrrolidines .

- Results: This approach achieves high yields even with acid-sensitive and Lewis basic functional groups, marking a significant advancement in synthetic organic chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

4,6-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHGGXDZJGAUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392601 | |

| Record name | 4,6-Difluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoroindole-2-carboxylic acid | |

CAS RN |

247564-66-5 | |

| Record name | 4,6-Difluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)

![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)